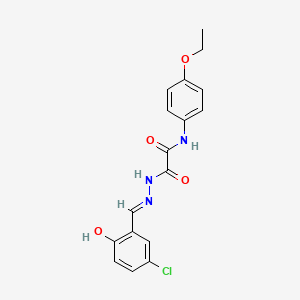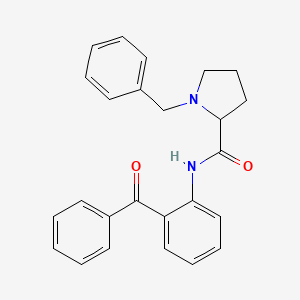
n,n-Di(propan-2-yl)but-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Di(propan-2-yl)but-2-yn-1-amine is an organic compound that belongs to the class of propargylamines It is characterized by the presence of a but-2-yn-1-amine backbone with two isopropyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Di(propan-2-yl)but-2-yn-1-amine typically involves the reaction of propargylamine with isopropyl halides under basic conditions. One common method is the alkylation of propargylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
n,n-Di(propan-2-yl)but-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
n,n-Di(propan-2-yl)but-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of n,n-Di(propan-2-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The isopropyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
n,n-Di(propan-2-yl)but-2-yn-1-amine: Characterized by the presence of isopropyl groups and an alkyne moiety.
n,n-Di(propan-2-yl)but-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.
n,n-Di(propan-2-yl)butan-1-amine: Similar structure but with a single bond instead of a triple bond.
Uniqueness
This compound is unique due to its alkyne group, which imparts distinct reactivity compared to its alkene and alkane analogs. The presence of the triple bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
6323-68-8 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,8H2,1-5H3 |
Clé InChI |
NAQQUBQRPDVKSR-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)



![4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)

![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)

![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)


